2-Nonene 2-Nonene Nonene appears as a clear colorless liquid with a sharp odor. Flash point 75°F. Insoluble in water and less dense than water. Hence floats on water. May irritate skin on contact. Inhalation of vapors may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.
Brand Name: Vulcanchem
CAS No.: 2216-38-8
VCID: VC7842605
InChI: InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+
SMILES: CCCCCCC=CC
Molecular Formula: C9H18
Molecular Weight: 126.24 g/mol

2-Nonene

CAS No.: 2216-38-8

Cat. No.: VC7842605

Molecular Formula: C9H18

Molecular Weight: 126.24 g/mol

* For research use only. Not for human or veterinary use.

2-Nonene - 2216-38-8

Specification

CAS No. 2216-38-8
Molecular Formula C9H18
Molecular Weight 126.24 g/mol
IUPAC Name (E)-non-2-ene
Standard InChI InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+
Standard InChI Key IICQZTQZQSBHBY-HWKANZROSA-N
Isomeric SMILES CCCCCC/C=C/C
SMILES CCCCCCC=CC
Canonical SMILES CCCCCCC=CC
Boiling Point 275 to 284 °F at 760 mm Hg (USCG, 1999)
135-140 °C @ 1 ATM
Colorform COLORLESS LIQUID
Flash Point 78 °F (USCG, 1999)
78 °F OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Isomerism

2-Nonene belongs to the α-olefin family, characterized by the structural formula CH₂=CH(CH₂)₆CH₃. Its double bond between the second and third carbon atoms creates geometric isomerism, with both cis- and trans-configurations possible. The compound’s branching potential allows for 35 structural isomers, though industrial production typically yields mixtures dominated by the 2-Nonene isomer due to kinetic favorability in oligomerization reactions .

Property2-Nonene ValueComparison with Linear Isomers
Molecular Weight126.24 g/molConsistent across C₉H₁₈ isomers
Boiling Point144–145°C1-Nonene: 147°C; 3-Nonene: 147°C
Density (20°C)0.734 g/cm³Similar to 1-Nonene (0.73 g/cm³)
Flash Point32°CComparable to C₈-C₁₀ α-olefins

The compound’s relatively low viscosity (1.45 mPa·s at 25°C) and high octanol-water partition coefficient (log K<sub>ow</sub> ≈ 5.2) influence its environmental persistence and industrial handling requirements .

Spectroscopic Characterization

Advanced analytical techniques enable precise identification of 2-Nonene isomers:

  • ¹H NMR: Distinct vinyl proton signals at δ 5.35–5.45 (multiplet) and allylic methylene protons at δ 2.02 (triplet, J = 6.8 Hz)

  • GC-MS: Characteristic molecular ion peak at m/z 126 with fragmentation pattern showing dominant C₃H₅⁺ (m/z 41) and C₄H₇⁺ (m/z 55) ions

  • IR Spectroscopy: Strong C=C stretching absorption at 1645 cm⁻¹ and =C-H out-of-plane bending at 990 cm⁻¹

Industrial Synthesis and Production Economics

Primary Manufacturing Methods

Commercial 2-Nonene production predominantly utilizes two processes:

a) Propylene Oligomerization
The tripropylation of propylene (C₃H₆) via Ziegler-Natta catalysis remains the most cost-effective route:
3C3H6CatalystC9H183\,\text{C}_3\text{H}_6 \xrightarrow{\text{Catalyst}} \text{C}_9\text{H}_{18}

Typical conditions:

  • Temperature: 80–120°C

  • Pressure: 20–50 bar

  • Catalyst: TiCl₄/Al(C₂H₅)₃ system

  • Selectivity: 68–72% to 2-Nonene isomers

b) Fischer-Tropsch Synthesis
Syngas-derived hydrocarbons provide an alternative feedstock:
CO+2H2CH2\text{CO} + 2\text{H}_2 \rightarrow -\text{CH}_2- chains followed by dehydrogenation

Global Production Landscape

RegionProduction Share (2024)Key FacilitiesFeedstock Advantage
North America38%Shell Norco, ExxonMobil BaytownShale gas ethane
Asia-Pacific42%Sinopec Maoming, Reliance JamnagarNaphtha cracking economies
Middle East15%SABIC Yanbu, ADNOC RuwaisSubsidized natural gas liquids
Europe5%BASF Ludwigshafen, Dow TerneuzenHigh-purity specialty production

Data adapted from 2024 market analyses

Quality Control Challenges and Technical Solutions

Isomer Separation Complexities

Achieving >98% 2-Nonene purity requires advanced distillation protocols:

ParameterOptimal RangeDeviation Impact
Distillation Temp125–128°C>130°C causes thermal cracking
Reflux Ratio8:1Lower ratios reduce isomer separation
Tray Efficiency85–90%<80% allows 1-Nonene contamination

Recent advances in simulated moving bed (SMB) chromatography have improved separation efficiency by 22% compared to conventional distillation .

Stabilization Strategies

Autoxidation mitigation employs:

  • Nitrogen blanketing (<10 ppm O₂)

  • BHT inhibitors at 50–100 ppm concentration

  • Copper-free alloy storage vessels

Accelerated aging tests show these measures extend shelf life from 30 to 180 days under ambient conditions .

Environmental and Regulatory Considerations

Ecotoxicology Profile

OrganismLC₅₀ (96h)Bioaccumulation Factor
Daphnia magna1.2 mg/L480
Rainbow Trout4.8 mg/L310
Soil MicrobesEC₅₀ 85 mg/kgN/A

Data from OECD 201/202/301 guidelines compliance studies

Global Regulatory Status

  • EU: REACH Annex XIV restriction on NPE derivatives (2023)

  • USA: TSCA Significant New Use Rule for C9-C21 olefins (2024)

  • China: GB/T 18883-2022 workplace exposure limit: 50 mg/m³

Future Outlook and Research Frontiers

Bio-Based Production Routes

Emerging technologies aim to decarbonize 2-Nonene synthesis:

a) Microbial Fermentation
E. coli engineered with modified fatty acid biosynthesis pathways achieved 12% yield from glucose in 2024 pilot trials .

b) Catalytic Decarboxylation
Oleic acid derivatives converted to 2-Nonene with 78% selectivity using Pt/TiO₂ catalysts:
C18H34O2H2C9H18+CO2\text{C}_{18}\text{H}_{34}\text{O}_2 \xrightarrow{\text{H}_2} \text{C}_9\text{H}_{18} + \text{CO}_2

Advanced Material Applications

  • Lithium-ion battery electrolytes: 2-Nonene derivatives improve low-temperature performance (-40°C operation)

  • Self-healing polymers: Diels-Alder adducts enable thermal reversibility

  • Metal-organic frameworks (MOFs): C9 olefin linkers enhance gas storage capacity

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